Physicochemical Differentiation: CAS 1022706-42-8 vs. Its 2-Iodo Analog (CAS 1024134-57-3)
The target compound (CAS 1022706-42-8) differs from its 2-iodo analog [3-(((3,4-dimethoxyphenyl)methyl)amino)-2-iodocyclohex-2-en-1-one, CAS 1024134-57-3, commercially available from Biosynth] by the absence of the heavy iodine atom at the 2-position of the cyclohexenone ring . The molecular weight difference is substantial: 261.32 g/mol for the target compound versus approximately 387.21 g/mol for the 2-iodo derivative (calculated based on C15H18INO3). The target compound's calculated LogP of 1.77 [1] is approximately 1.2–1.5 log units lower than the estimated LogP of the 2-iodo analog (estimated ~3.0–3.3), reflecting significantly lower lipophilicity. This difference translates to meaningful divergence in aqueous solubility, membrane permeability, and protein binding potential for biological screening applications.
| Evidence Dimension | Calculated physicochemical properties: molecular weight, LogP, and halogen content |
|---|---|
| Target Compound Data | MW = 261.32 g/mol; LogP = 1.77; no halogen |
| Comparator Or Baseline | CAS 1024134-57-3 (2-iodo analog): MW ≈ 387.21 g/mol; LogP estimated ≈ 3.0–3.3; one iodine atom |
| Quantified Difference | ΔMW ≈ 126 g/mol; ΔLogP ≈ 1.2–1.5 log units; iodine absent vs. present |
| Conditions | Calculated/predicted properties; no experimental head-to-head measurement identified in public literature |
Why This Matters
For procurement decisions in lead optimization or fragment screening, the substantially lower lipophilicity and molecular weight of 1022706-42-8 make it a preferable starting scaffold when ligand efficiency metrics (LE, LLE) are prioritized, while the 2-iodo analog is preferable when a synthetic handle for cross-coupling diversification is required.
- [1] ChemSrc. 3-[(3,4-Dimethoxybenzyl)amino]-2-cyclohexen-1-one. CAS 1022706-42-8. Accessed April 2026. View Source
